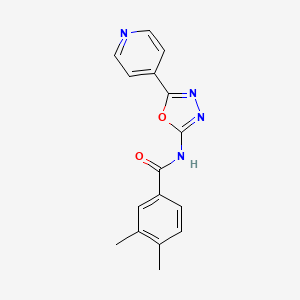
(E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide, also known as DMHP, is a synthetic compound that has been the subject of scientific research due to its potential pharmacological properties. The compound belongs to the class of cyclohexylamines and has been found to have a unique mechanism of action that makes it a promising candidate for therapeutic applications.
Wirkmechanismus
(E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide has a unique mechanism of action that involves the modulation of the sigma-1 receptor. The compound has been found to bind to this receptor and modulate its activity, which can lead to changes in cellular signaling pathways. This mechanism of action is different from other compounds that target the sigma-1 receptor, which makes (E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide a promising candidate for therapeutic applications.
Biochemical and Physiological Effects:
Studies have shown that (E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide can have various biochemical and physiological effects. The compound has been found to have neuroprotective properties, which may have implications for the treatment of neurodegenerative disorders such as Alzheimer's disease. (E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide has also been found to have analgesic properties, which may have implications for the treatment of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide has several advantages for use in lab experiments. The compound is stable and can be easily synthesized using standard laboratory techniques. (E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide also has a unique mechanism of action, which makes it a promising candidate for therapeutic applications. However, there are also some limitations to the use of (E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide in lab experiments. The compound is relatively new, and more research is needed to fully understand its pharmacological properties. Additionally, the compound has not yet been tested in clinical trials, which means that its safety and efficacy are not yet fully known.
Zukünftige Richtungen
There are several future directions for research on (E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide. One area of interest is the potential use of the compound for the treatment of neurodegenerative disorders such as Alzheimer's disease. (E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide has been found to have neuroprotective properties, which may make it a promising candidate for the development of new therapies. Another area of interest is the potential use of (E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide for the treatment of chronic pain. The compound has been found to have analgesic properties, which may have implications for the development of new pain medications. Finally, more research is needed to fully understand the pharmacological properties of (E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide and its potential uses in various therapeutic applications.
Synthesemethoden
(E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis involves the use of a palladium-catalyzed coupling reaction between 4-chloro-3-nitropyridine and cyclohexylamine, followed by reduction of the nitro group using iron powder in the presence of acetic acid. The resulting amine is then reacted with 2-bromo-4'-dimethylaminobutyrophenone to produce (E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide.
Wissenschaftliche Forschungsanwendungen
(E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide has been the subject of scientific research due to its potential therapeutic applications. The compound has been found to have an affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes. Studies have shown that (E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide can modulate the activity of this receptor, which may have implications for the treatment of various neurological and psychiatric disorders.
Eigenschaften
IUPAC Name |
(E)-4-(dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-20(2)12-4-6-16(21)19-15-7-9-17(22,10-8-15)14-5-3-11-18-13-14/h3-6,11,13,15,22H,7-10,12H2,1-2H3,(H,19,21)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNJVKSMNOFPOB-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1CCC(CC1)(C2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1CCC(CC1)(C2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-(4-hydroxy-4-pyridin-3-ylcyclohexyl)but-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-bromobenzamide hydrochloride](/img/structure/B2949513.png)
![Ethyl 4-((4-((2-(diethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2949514.png)






![2-bromo-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2949529.png)
![5-(4-fluorophenyl)-6-methyl-2-(1H-pyrrol-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2949530.png)

![3-[(Benzyloxy)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B2949532.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2949533.png)
![[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(3-phenylmethoxyphenyl)methanone](/img/structure/B2949534.png)